

Commercial Availability and Technical Guide for 5-(Bromomethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Bromomethyl)benzo[d]oxazole

Cat. No.: B1289023

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological applications of **5-(Bromomethyl)benzo[d]oxazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Commercial Availability

5-(Bromomethyl)benzo[d]oxazole (CAS No. 181038-98-2) is available from various chemical suppliers. The purity and quantity offered can vary, impacting the price. Below is a summary of representative commercial sources.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Quantity	Price (USD)
Sunway Pharm Ltd	181038-98-2	C ₈ H ₆ BrNO	212.04	97%	1g	\$729.00 [1]
BLD Pharm	181038-98-2	C ₈ H ₆ BrNO	212.04	N/A	N/A	Contact for pricing [2]

Note: Pricing and availability are subject to change. Please consult the suppliers directly for the most current information. "N/A" indicates that the information was not readily available on the

supplier's public-facing materials.

Synthesis of 5-(Bromomethyl)benzo[d]oxazole

A specific, detailed experimental protocol for the synthesis of **5-(Bromomethyl)benzo[d]oxazole** is not readily available in peer-reviewed literature. However,

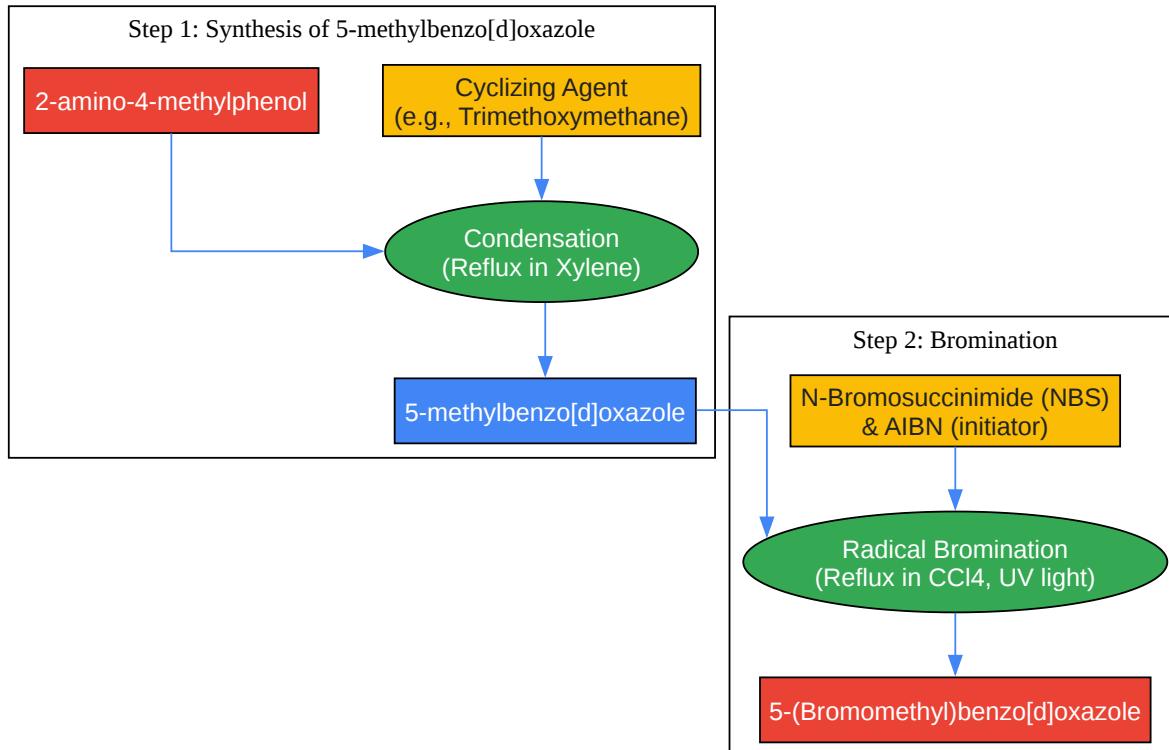
a plausible and logical synthetic route can be proposed based on established chemical transformations. This would typically involve a two-step process: the synthesis of the precursor 5-methylbenzo[d]oxazole, followed by the bromination of the methyl group.

Step 1: Plausible Synthesis of 5-methylbenzo[d]oxazole

The synthesis of the 5-methylbenzo[d]oxazole core can be achieved through the condensation of 2-amino-4-methylphenol with a suitable cyclizing agent.

Experimental Protocol (Hypothetical):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-methylphenol (1.0 equivalent) and an excess of trimethoxymethane (or another suitable cyclizing agent) in a high-boiling point solvent such as xylene.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-methylbenzo[d]oxazole.


Step 2: Bromination of 5-methylbenzo[d]oxazole

The benzylic methyl group of 5-methylbenzo[d]oxazole can be brominated using a radical initiator and a brominating agent like N-bromosuccinimide (NBS).

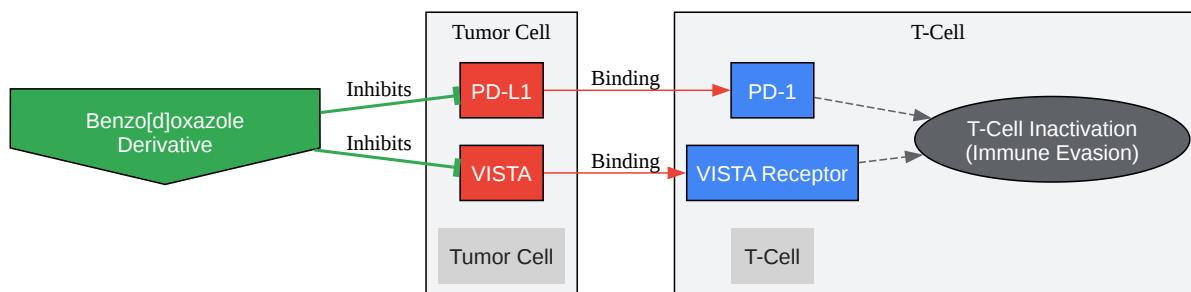
Experimental Protocol (General):

- Reaction Setup: Dissolve 5-methylbenzo[d]oxazole (1.0 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride in a round-bottom flask.
- Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.
- Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by TLC.
- Work-up and Purification: Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude **5-(Bromomethyl)benzo[d]oxazole** can be purified by recrystallization or column chromatography.

Diagram of the Plausible Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: A plausible synthetic pathway for **5-(Bromomethyl)benzo[d]oxazole**.


Potential Biological Activity and Signaling Pathways

While specific biological targets for **5-(Bromomethyl)benzo[d]oxazole** are not extensively documented, the broader class of benzoxazole derivatives has shown significant activity in various therapeutic areas, including oncology. Recent research has highlighted that benzoxazole derivatives can function as dual small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) and the V-domain immunoglobulin suppressor of T-cell activation (VISTA) pathways.^[3] These are critical immune

checkpoint pathways that regulate T-cell activation and are often exploited by cancer cells to evade the immune system.

Inhibition of both PD-L1 and VISTA by a small molecule could represent a promising strategy to enhance anti-tumor immunity. The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells, and the engagement of VISTA, both lead to the suppression of T-cell activity, allowing the tumor to grow unchecked. A dual inhibitor would block these interactions, thereby restoring the T-cells' ability to recognize and attack cancer cells.

Diagram of the Targeted Signaling Pathway:

[Click to download full resolution via product page](#)

Caption: Inhibition of PD-L1 and VISTA by a benzo[d]oxazole derivative.

This technical guide serves as a foundational resource for researchers interested in **5-(Bromomethyl)benzo[d]oxazole**. Further experimental validation of the proposed synthetic route and detailed biological characterization are necessary to fully elucidate its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(bromomethyl)benzo[d]oxazole - CAS:181038-98-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. bldpharm.com [bldpharm.com]
- 3. Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 5-(Bromomethyl)benzo[d]oxazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289023#commercial-availability-of-5-bromomethyl-benzo-d-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com